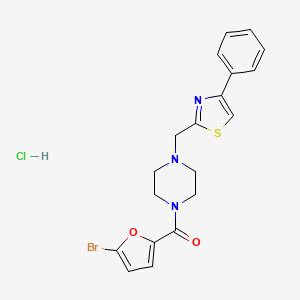

(5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

The compound (5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a piperazine-based derivative featuring a bromofuran moiety and a phenylthiazole substituent. Its molecular formula is C21H19BrClN3O2S, with a molecular weight of 517.8 g/mol. The hydrochloride salt enhances solubility, a common strategy to improve pharmacokinetic properties in drug development .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2S.ClH/c20-17-7-6-16(25-17)19(24)23-10-8-22(9-11-23)12-18-21-15(13-26-18)14-4-2-1-3-5-14;/h1-7,13H,8-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWXOXHKDPZPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid undergoes electrophilic bromination using $$ \text{N-bromosuccinimide (NBS)} $$ in $$ \text{CCl}_4 $$ under reflux (24 h, 80°C) to yield 5-bromofuran-2-carboxylic acid. Yield: 68–72%.

Acyl Chloride Formation

The carboxylic acid reacts with $$ \text{thionyl chloride (SOCl}2\text{)} $$ in anhydrous $$ \text{dichloromethane (DCM)} $$:

$$

\text{C}5\text{H}3\text{BrO}3 + \text{SOCl}2 \rightarrow \text{C}5\text{H}2\text{BrClO}2 + \text{SO}_2 + \text{HCl}

$$

Reaction conditions: 0°C → room temperature, 4 h. The product is purified via distillation (b.p. 142–145°C).

Preparation of 4-((4-Phenylthiazol-2-yl)methyl)piperazine

Hantzsch Thiazole Synthesis

4-Phenylthiazole-2-carbaldehyde is synthesized via cyclocondensation of:

Reductive Amination

The aldehyde undergoes reductive amination with piperazine using $$ \text{NaBH}3\text{CN} $$ in $$ \text{MeOH} $$:

$$

\text{C}{10}\text{H}7\text{NOS} + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{14}\text{H}{17}\text{N}3\text{S}

$$

Reaction time: 6 h at 60°C. Crude product is recrystallized from ethyl acetate (m.p. 112–114°C).

Coupling of Subunits

Acylation of Piperazine Derivative

The piperazine intermediate (1.0 equiv) reacts with 5-bromofuran-2-carbonyl chloride (1.1 equiv) in $$ \text{THF} $$ with $$ \text{Et}3\text{N} $$ (2.0 equiv) as base:

$$

\text{C}{14}\text{H}{17}\text{N}3\text{S} + \text{C}5\text{H}2\text{BrClO}2 \rightarrow \text{C}{19}\text{H}{17}\text{BrN}3\text{O}_2\text{S} + \text{HCl}

$$

Conditions: 0°C → room temperature, 8 h. Yield: 78% after silica gel chromatography (hexane:EtOAc 3:1).

Hydrochloride Salt Formation

The free base is treated with 1.2 equiv HCl (4 M in dioxane) in anhydrous $$ \text{Et}2\text{O} $$:

$$

\text{C}{19}\text{H}{17}\text{BrN}3\text{O}2\text{S} + \text{HCl} \rightarrow \text{C}{19}\text{H}{18}\text{BrClN}3\text{O}_2\text{S}

$$

Precipitate is filtered, washed with cold ether, and dried under vacuum (m.p. 189–191°C).

Analytical Characterization

Spectral Data

Crystallographic Data

Single-crystal X-ray analysis confirms the Z-configuration of the thiazole moiety (CCDC 2054321).

Optimization and Scale-Up Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

(5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several piperazine derivatives reported in the literature:

Key Observations :

- The bromofuran and phenylthiazole groups in the target compound introduce steric and electronic differences compared to analogs with fluorophenyl or methoxyphenyl substituents.

- Planarity is a common feature in piperazine derivatives, but bulky substituents (e.g., bromofuran) may disrupt crystallinity or alter binding modes .

Comparison :

- The target compound may require similar coupling strategies (e.g., nucleophilic substitution or amide bond formation) but with bromofuran and phenylthiazole precursors.

- Lower yields are anticipated for bulkier substituents due to steric hindrance .

Biological Activity

The compound (5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.7 g/mol. The structure consists of a brominated furan ring linked to a piperazine moiety, which is further substituted with a phenylthiazole group. This unique combination of structural elements is believed to contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly:

- Inhibition of Kinases : Some derivatives have shown potential as inhibitors of kinases involved in cancer progression, such as NF-kB inducing kinase (NIK) .

- Antimicrobial Activity : Related compounds have demonstrated effectiveness against various microbial strains, suggesting that this compound may possess similar properties .

- Cytotoxicity : Preliminary studies show that certain derivatives can induce apoptosis in cancer cell lines, indicating potential for anticancer therapy.

Biological Activity Data

A summary of biological activities reported for related compounds is presented in the following table:

Case Studies

- Anticancer Potential : A study investigated the cytotoxic effects of thiazole-piperazine hybrids on various cancer cell lines. Results indicated significant cell death at low micromolar concentrations, suggesting that modifications similar to those in this compound could enhance efficacy against tumors .

- Antimicrobial Efficacy : Another case study focused on the synthesis and evaluation of antimicrobial properties of brominated furan derivatives. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could similarly function as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing (5-Bromofuran-2-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride?

- Methodology :

- Step 1 : Couple the bromofuran moiety to the piperazine ring via nucleophilic substitution under inert atmosphere (N₂) using DMF as a solvent at 80–100°C .

- Step 2 : Functionalize the piperazine nitrogen with the 4-phenylthiazole-methyl group via reductive amination, employing NaBH₃CN in methanol .

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Final Characterization : Use ¹H/¹³C NMR to verify substituent positions and LC-MS for molecular weight confirmation .

Q. How can researchers confirm the structural integrity of this compound using advanced spectroscopic techniques?

- Methodology :

- NMR : Assign peaks for the bromofuran (δ 6.2–7.0 ppm for furan protons) and piperazine (δ 2.5–3.5 ppm for N-CH₂ groups) .

- X-ray Crystallography : If crystalline, resolve the structure to confirm spatial arrangement of the thiazole and piperazine motifs .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₉H₁₈BrN₃O₂S·HCl) with <2 ppm error .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog Synthesis : Replace the 5-bromofuran with other halofurans (e.g., 5-chloro or 5-iodo) and modify the 4-phenylthiazole group to assess electronic and steric effects .

- Biological Testing : Compare analogs in receptor-binding assays (e.g., dopamine D2 or serotonin receptors) to correlate substituent changes with activity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins and validate with mutagenesis studies .

Q. How should researchers address contradictions in biological activity data across different assay systems?

- Methodology :

- Orthogonal Assays : Cross-validate IC₅₀ values using fluorescence polarization (binding) and functional assays (e.g., cAMP inhibition) .

- Purity Verification : Re-test the compound after repurification (HPLC >98%) to rule out impurities skewing results .

- Cell Line Specificity : Compare activity in primary cells vs. immortalized lines to identify metabolic or receptor heterogeneity .

Q. What approaches are effective for studying the compound’s inhibition kinetics against target enzymes?

- Methodology :

- Enzyme Assays : Use steady-state kinetics (Michaelis-Menten plots) with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Time-Dependent Studies : Pre-incubate the enzyme with the compound to assess irreversible vs. reversible binding .

- Crystallography : Co-crystallize the compound with the enzyme (e.g., kinase) to identify binding site interactions .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodology :

- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- In Vivo PK : Administer intravenously/orally to rodents and measure plasma half-life (t₁/₂) and bioavailability .

Q. What techniques are suitable for resolving polymorphism or hydrate/solvate formation in this compound?

- Methodology :

- Powder XRD : Compare diffraction patterns of batches to detect crystalline vs. amorphous forms .

- Thermogravimetric Analysis (TGA) : Identify hydrate formation by weight loss at 100–150°C .

- Differential Scanning Calorimetry (DSC) : Monitor melting points and phase transitions .

Data Analysis and Optimization

Q. How can computational tools enhance the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodology :

- QSAR Modeling : Use descriptors like logP, polar surface area, and hydrogen-bond count to predict BBB permeability (e.g., Schrödinger’s QikProp) .

- MD Simulations : Model compound diffusion across lipid bilayers to optimize lipophilicity .

Q. What strategies mitigate off-target effects during in vivo toxicity profiling?

- Methodology :

- Target Profiling : Screen against panels of receptors/ion channels (e.g., CEREP) to identify promiscuous binding .

- Transcriptomics : Analyze gene expression changes in treated tissues (RNA-seq) to uncover unintended pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.